molecular formula C27H21Br2N3O B414075 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 330663-00-8

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B414075
CAS RN: 330663-00-8
M. Wt: 563.3g/mol
InChI Key: ZYNLBBUPUDDJKM-UHFFFAOYSA-N
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Description

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21Br2N3O and its molecular weight is 563.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its derivatives have been studied for their potential antimicrobial properties. Compounds with similar structures have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against organisms like Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016). Additionally, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which share a similar structure, have demonstrated antimicrobial activity and were found effective against several bacteria and fungi, with specific compounds showing higher antifungal activity than standard drugs (Ansari & Khan, 2017).

Chemical Structure and Synthesis

The chemical structure and synthesis of similar compounds have been a focus of several studies. The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically. This study highlights the importance of understanding the molecular structure for potential applications in fields like nonlinear optics (Mary et al., 2015).

Applications in Sensor Development

A derivative of a similar compound has been utilized in developing a simple colorimetric fluorescent chemosensor for the selective detection of Zn2+ ions. This highlights its potential use in the field of environmental monitoring and biochemical sensing (Kasirajan et al., 2017).

Anticancer Activity

Some derivatives, like 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole, have been synthesized and evaluated for their anticancer activities, particularly against human prostate and epidermoid carcinoma cancer cell lines (Liu, Bai, Pan, Song, & Zhu, 2009).

Antioxidant Applications

The potential antioxidant applications of similar compounds have also been explored. For instance, novel arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant activities, with certain derivatives showing promising results (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br2N3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLBBUPUDDJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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